molecular formula C10H18ClN3O7 B1678807 Ranimustine CAS No. 58994-96-0

Ranimustine

Cat. No.: B1678807
CAS No.: 58994-96-0
M. Wt: 327.72 g/mol
InChI Key: AHHFEZNOXOZZQA-UHFFFAOYSA-N
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Preparation Methods

Ranimustine is synthesized by reacting the primary amine of a pyranose sugar with o-nitrophenyl N-(2-chloroethyl)-N-nitrosocarbamate to form the nitrosourea group . The reaction conditions typically involve the use of solvents and controlled temperatures to ensure the formation of the desired product. Industrial production methods are similar but scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Ranimustine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ranimustine has a wide range of scientific research applications:

Comparison with Similar Compounds

Ranimustine is similar to other nitrosourea compounds such as carmustine and lomustine. it is unique in its specific structure and the types of cancers it is used to treat. Similar compounds include:

    Carmustine: Another nitrosourea compound used in the treatment of brain tumors and multiple myeloma.

    Lomustine: Used in the treatment of brain tumors and Hodgkin’s lymphoma.

This compound stands out due to its specific use in Japan and its effectiveness in treating chronic myelogenous leukemia and polycythemia vera .

Properties

IUPAC Name

1-(2-chloroethyl)-1-nitroso-3-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClN3O7/c1-20-9-8(17)7(16)6(15)5(21-9)4-12-10(18)14(13-19)3-2-11/h5-9,15-17H,2-4H2,1H3,(H,12,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHFEZNOXOZZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CNC(=O)N(CCCl)N=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866725
Record name Methyl 6-{[(2-chloroethyl)(nitroso)carbamoyl]amino}-6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58994-96-0
Record name MCNU
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270516
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Ranimustine?

A1: this compound exerts its antitumor activity primarily through alkylation of DNA. [, , ] While the exact mechanism is not fully elucidated in the provided research, it is suggested that this compound, similar to other nitrosoureas, forms reactive intermediates that crosslink DNA strands. [] This disrupts DNA replication and transcription, ultimately leading to tumor cell death.

Q2: Does this compound demonstrate any selectivity towards specific cell types?

A2: While this compound exhibits broad antitumor activity against various cancer cell lines, it demonstrates particular efficacy against hematological malignancies. [, , , , , ] Research suggests potential benefits in treating chronic myelogenous leukemia (CML), polycythemia vera, and essential thrombocythemia. [, , , ] There's also evidence of activity against lymphoma, myeloma, and some solid tumors. [, , , ]

Q3: Are there any studies on the impact of this compound on specific molecular pathways within tumor cells?

A3: The provided research focuses primarily on clinical efficacy and safety of this compound. Further investigation is needed to elucidate its specific effects on molecular pathways within tumor cells.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C10H18ClN3O3, and its molecular weight is 263.72 g/mol.

Q5: Is there any information about the stability of this compound under different storage conditions?

A5: The provided research primarily focuses on clinical applications of this compound and does not provide detailed information on its stability under various storage conditions.

Q6: Does this compound exhibit any catalytic properties?

A6: this compound primarily acts as an alkylating agent and doesn't exhibit catalytic properties based on the available research. Its primary function is to covalently modify DNA, not catalyze chemical reactions.

Q7: Have any computational chemistry studies been conducted on this compound?

A7: The provided research focuses on preclinical and clinical studies of this compound and does not delve into detailed computational chemistry analyses.

Q8: How does the structure of this compound contribute to its antitumor activity?

A8: While specific SAR studies are not described in the provided research, this compound's structure as a nitrosourea derivative is key to its mechanism of action. [, , ] This class of compounds is known to generate reactive intermediates that alkylate DNA, leading to antitumor effects. []

Q9: What formulations of this compound are used clinically?

A9: this compound is administered intravenously. [, , , , ] The research papers do not mention specific formulations, suggesting it is likely administered as an injectable solution.

Q10: Are there any specific safety regulations related to the handling and disposal of this compound?

A10: While the research does not explicitly discuss SHE regulations, as a potent cytotoxic agent, this compound requires careful handling and disposal in accordance with established guidelines for hazardous drugs.

Q11: Which in vitro models have been used to study the efficacy of this compound?

A12: One study utilized a morphological method to assess this compound's in vitro activity against 15 types of solid tumors. [] This method measured drug-induced degenerative changes in the nucleus of tumor cells, suggesting potential for this compound in treating solid tumors beyond its established role in hematological malignancies.

Q12: Which animal models have been employed to investigate the efficacy of this compound?

A13: One study investigated the antitumor activity of this compound in combination with paclitaxel against M-109 murine lung carcinoma in mice. [] This research highlighted the importance of drug administration sequence for efficacy and safety in combination therapies involving this compound.

Q13: What is the clinical efficacy of this compound in treating Chronic Myelogenous Leukemia (CML)?

A14: A randomized controlled trial compared this compound with busulfan in 77 previously untreated CML patients. [] this compound demonstrated an 82% complete remission (CR) rate, maintained for 2-18 months with a single administration. [] While no significant differences in overall remission rate, crisis rate, or survival were observed between the two drugs, this compound proved superior in achieving rapid responses. []

Q14: Has the efficacy of this compound been investigated in treating essential thrombocythemia?

A15: Research suggests that this compound is clinically effective in managing essential thrombocythemia, particularly in elderly patients. [, ] One study demonstrated its ability to maintain platelet counts below 500 x 10^3/μL in most patients and below 700 x 10^3/μL in others, highlighting its potential in preventing thrombosis and bleeding complications. []

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